molecular formula C11H9N3 B13250541 4-(1-methyl-1H-pyrazol-5-yl)benzonitrile

4-(1-methyl-1H-pyrazol-5-yl)benzonitrile

Cat. No.: B13250541
M. Wt: 183.21 g/mol
InChI Key: RQIRLMQCLBBDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-methyl-1H-pyrazol-5-yl)benzonitrile is a useful research compound. Its molecular formula is C11H9N3 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

4-(2-methylpyrazol-3-yl)benzonitrile

InChI

InChI=1S/C11H9N3/c1-14-11(6-7-13-14)10-4-2-9(8-12)3-5-10/h2-7H,1H3

InChI Key

RQIRLMQCLBBDMV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)C#N

Origin of Product

United States

Research Significance of Pyrazole Benzonitrile Scaffolds in Modern Chemical Science

The combination of pyrazole (B372694) and benzonitrile (B105546) functionalities within a single molecular framework, as seen in 4-(1-methyl-1H-pyrazol-5-yl)benzonitrile, presents a compelling area of study. Pyrazole rings are well-established pharmacophores, meaning they are a key structural component responsible for a drug's physiological or pharmacological action. Their prevalence in numerous FDA-approved drugs underscores their importance. The pyrazole nucleus is known for its metabolic stability and its ability to act as a versatile scaffold in drug design.

Benzonitrile and its derivatives are also of considerable interest. The nitrile group is a versatile functional group in organic synthesis and can participate in various chemical transformations. Furthermore, the benzonitrile unit can play a crucial role in the biological activity of a molecule, often acting as a key binding element with biological targets. The intersection of these two important chemical motifs in the pyrazole-benzonitrile scaffold makes it a promising candidate for the development of novel therapeutic agents and functional materials.

Overview of Prior Research on Pyrazole and Benzonitrile Derivatives in Synthetic and Computational Chemistry

Extensive research has been conducted on both pyrazole (B372694) and benzonitrile (B105546) derivatives individually, providing a solid foundation for the study of hybrid structures like 4-(1-methyl-1H-pyrazol-5-yl)benzonitrile.

Synthetic Approaches

The synthesis of pyrazole derivatives is a well-documented area of organic chemistry. Common methods include the condensation of 1,3-dicarbonyl compounds with hydrazines, as well as multicomponent reactions that allow for the efficient construction of the pyrazole ring with various substituents. The specific synthesis of N-methylated pyrazoles, such as the one found in the target compound, can be achieved through direct methylation of the pyrazole ring or by using a methylated hydrazine (B178648) in the initial cyclization step.

Similarly, a variety of synthetic routes to substituted benzonitriles are known. These often involve the cyanation of aryl halides or the dehydration of benzamides. The strategic introduction of the pyrazole moiety onto the benzonitrile ring, or vice versa, is a key challenge in the synthesis of compounds like this compound.

Computational Insights

Computational chemistry has become an indispensable tool for understanding the properties and potential applications of molecules. nih.gov For pyrazole derivatives, computational studies, including molecular modeling, quantum mechanical calculations, and molecular dynamics simulations, have provided valuable insights into their electronic structure, reactivity, and interactions with biological macromolecules. nih.gov These studies aid in predicting the binding modes of pyrazole-containing compounds to protein targets, which is crucial for rational drug design. nih.gov

For benzonitrile derivatives, computational analyses have been employed to study their electronic properties, vibrational spectra, and potential as components in materials with specific optical or electronic characteristics. These computational tools are vital for predicting the behavior of new molecules and guiding synthetic efforts toward compounds with desired properties.

Scope and Objectives for Advanced Academic Research on 4 1 Methyl 1h Pyrazol 5 Yl Benzonitrile

Direct Synthesis Approaches for the Pyrazolylbenzonitrile Core

The direct synthesis of the pyrazolylbenzonitrile core structure is dominated by methods that form the crucial carbon-carbon bond between the pyrazole and benzonitrile rings. Palladium-catalyzed cross-coupling reactions are at the forefront of these strategies.

Palladium-Catalyzed Cross-Coupling Protocols

Palladium catalysts have become indispensable in the formation of C-C bonds, offering efficient and selective pathways to complex molecules. The Suzuki-Miyaura coupling and direct arylation are two prominent examples of such protocols.

The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.gov In the context of synthesizing this compound, this typically involves the reaction of a pyrazole boronic acid or ester with a halogenated benzonitrile.

The general approach involves the coupling of a pyrazole boronic acid derivative with an aryl halide. nih.gov A general and efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines has been developed using the Suzuki–Miyaura cross-coupling reaction. rsc.org This methodology has been successfully applied to the synthesis of various pyrazole derivatives. arabjchem.orgresearchgate.net The reaction is compatible with a range of functional groups and can be carried out under mild conditions. nih.gov The use of stable glycal boronates in Suzuki-Miyaura cross-couplings has also been reported for the synthesis of C-1 glycals. nih.gov

For the synthesis of the target molecule, a plausible route would involve the coupling of 1-methyl-1H-pyrazol-5-ylboronic acid or its pinacol ester with 4-bromobenzonitrile. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and requires a base, like potassium carbonate or sodium carbonate, to facilitate the transmetalation step. ijddd.comresearchgate.net The reaction is generally performed in a mixture of an organic solvent (e.g., dioxane, DMF) and water. nih.govresearchgate.net

Reactant AReactant BCatalystBaseSolventYieldReference
4-Bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamideAryl/heteroaryl boronic acidsPd(PPh₃)₄K₃PO₄1,4-dioxane/H₂OModerate to good researchgate.net
4-bromo-3,5-dinitro-1H-pyrazoleAryl/heteroaryl/styryl boronic acidsXPhos Pd G2Not specifiedNot specifiedNot specified rsc.org
Pyrazole triflatesArylboronic acidsPalladium complex with dppf ligandNot specifiedNot specifiedIncreased yields nih.gov

Direct arylation is an increasingly popular alternative to traditional cross-coupling reactions as it avoids the pre-functionalization of one of the coupling partners, thus offering a more atom-economical route. This strategy involves the coupling of a C-H bond of one aromatic system with a C-X (where X is a halogen) bond of another.

In the synthesis of this compound, this could be envisioned as the direct C-H arylation of 1-methyl-1H-pyrazole at the C5 position with 4-bromobenzonitrile or 4-iodobenzonitrile. Palladium catalysts are also commonly employed for these transformations. Conditions for the intermolecular C5-arylation of 1-(2-bromobenzyl)-4-halopyrazoles have been reported, using KOAc as the base and DMA as the solvent with an air-stable palladium catalyst, affording moderate to good yields with various aryl bromides. researchgate.net This demonstrates the feasibility of direct arylation at the C5 position of the pyrazole ring.

While specific examples for the direct arylation of 1-methyl-1H-pyrazole with benzonitrile derivatives are not extensively detailed in the provided search results, the general principles of direct C-H arylation of pyrazoles suggest this is a viable synthetic pathway.

Cyclization and Condensation Reactions for Pyrazole Ring Formation

An alternative synthetic strategy involves the construction of the pyrazole ring itself with the benzonitrile moiety already attached to one of the precursors. These methods often rely on cyclization and condensation reactions.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient route to complex molecules. acs.org Various MCRs have been developed for the synthesis of substituted pyrazoles. nih.govrsc.org

A common approach for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.org For the target molecule, a potential MCR could involve a precursor bearing a 4-cyanophenyl group. For instance, the reaction of a β-ketoester or a 1,3-diketone containing a 4-cyanophenyl substituent with methylhydrazine could yield the desired pyrazole ring. beilstein-journals.org A NiFe₂O₄ nanoparticle-catalyzed three-component, one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been reported, involving the reaction of an aromatic aldehyde, malononitrile, and phenylhydrazine at room temperature. This highlights the utility of MCRs in constructing functionalized pyrazoles.

ReactantsCatalyst/ConditionsProduct TypeReference
Aldehydes, 1,3-dicarbonyls, diazo compoundsRhodium-catalyzedSubstituted pyrazoles orientjchem.org
Enolates, carboxylic acid chlorides, hydrazinesLiHMDS as basePyrazoles via in situ formed 1,3-diketones beilstein-journals.org
β-ketoesters, methylhydrazine, ethyl formateOne-potRegioselectively substituted pyrazoles nih.gov
Aromatic aldehydes, malononitrile, phenyl hydrazineNiFe₂O₄ nanoparticles5-amino-1H-pyrazole-4-carbonitriles

Sonochemistry, the application of ultrasound to chemical reactions, can often lead to enhanced reaction rates, higher yields, and milder reaction conditions. The synthesis of pyrazole derivatives has been shown to benefit from ultrasonic irradiation. orientjchem.orgresearchgate.net

Ultrasound can be used to promote the cyclization reactions that form the pyrazole ring. For example, the cyclization of a cyanide with hydrazine hydrate can be carried out using sonication. orientjchem.org The synthesis of pyrazoles from the reaction of 1,3-dicarbonyl compounds with hydrazines can also be accelerated by ultrasound. researchgate.net A study on the synthesis of pyrazole derivatives from α,β-ethylenic ketones and hydrazines under sonication has been reported. nih.gov Furthermore, ultrasound-assisted four-component reactions have been used to synthesize complex pyrazole-containing heterocycles. beilstein-journals.org The use of ultrasound in the synthesis of pyrazolone derivatives has also been documented. researchgate.net These methods offer a green and efficient alternative to conventional heating. researchgate.net

Reaction TypeReactantsConditionsAdvantagesReference
CyclizationCyanide, hydrazine hydrateSonicationSimple method orientjchem.org
Cyclocondensationα,β-ethylenic ketones, hydrazinesSonicationImproved rates and yields nih.gov
Four-component reactionAminopyrazole-carbonitrile, aldehydes, pyruvic acid/estersUltrasonication in acetic acidFormation of complex pyrazolo[1,5-a]pyrimidines beilstein-journals.org
CyclizationDiazo compounds, hydrazine hydrate/phenylhydrazineUltrasoundHigh yields researchgate.net

Computational Chemistry and Theoretical Studies on 4 1 Methyl 1h Pyrazol 5 Yl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone of modern chemistry, offering profound insights into molecular properties at the atomic level. For a molecule like 4-(1-methyl-1H-pyrazol-5-yl)benzonitrile, these methods can elucidate its three-dimensional structure, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. eurasianjournals.com DFT methods are instrumental in determining the most stable arrangement of atoms in a molecule (geometry optimization) and in calculating a wide array of electronic properties.

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. Different functionals, which approximate the complex electron exchange and correlation energies, offer varying levels of accuracy for different types of chemical systems and properties.

Commonly used functionals include the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which has a long track record of providing reliable results for a wide range of organic molecules. nih.gov More recent functionals, such as MN15-L , a local meta-GGA functional, are designed to offer improved performance for a broader range of chemical problems. A comparative analysis of results from different functionals is crucial for assessing the robustness of the theoretical predictions.

The basis set, a set of mathematical functions used to describe the atomic orbitals, also significantly influences the quality of the calculations. Popular choices include Pople-style basis sets like 6-31G(d,p) , which provide a good compromise between accuracy and computational expense. For more precise calculations, larger and more flexible basis sets such as def2-TZVP (split valence triple-zeta with polarization functions) are often employed. A systematic comparison of results obtained with different basis sets is essential to ensure the reliability of the computed properties. For instance, a study on a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, utilized the MN15L density functional with the def2-TZVP basis set for its calculations. mdpi.com

Table 1: Representative Exchange-Correlation Functionals and Basis Sets in DFT Calculations

CategoryExamplesDescription
Exchange-Correlation Functionals B3LYP, MN15-LApproximations for the exchange and correlation energy of electrons. The choice impacts the accuracy of the calculated electronic properties.
Basis Sets 6-31G(d,p), def2-TZVPSets of mathematical functions representing atomic orbitals. Larger basis sets provide more accurate descriptions at a higher computational cost.

This table is for illustrative purposes and does not represent actual data for this compound.

A critical step in any computational study is the validation of the theoretical results against experimental data. For this compound, this would involve comparing the computationally predicted spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, with experimentally measured spectra.

Good agreement between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular geometry and electronic structure. For example, studies on other pyrazole (B372694) derivatives have shown that DFT calculations can accurately reproduce experimental vibrational frequencies and NMR chemical shifts. nih.gov Discrepancies between theory and experiment can often be resolved by refining the computational model, for instance, by including solvent effects.

Post-Hartree-Fock Methods for Refined Calculations

While DFT is a powerful tool, post-Hartree-Fock methods offer a systematic way to improve upon the Hartree-Fock approximation by more explicitly including electron correlation. wikipedia.orgnumberanalytics.com These methods, such as Møller-Plesset perturbation theory (MP2, MP3, etc.) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy for certain properties. ststephens.net.inwikipedia.org

For a molecule like this compound, post-Hartree-Fock calculations could be employed to obtain highly accurate benchmark values for its geometry and electronic properties, which can then be used to assess the performance of different DFT functionals.

Electronic Properties and Reactivity Site Analysis

Understanding the electronic properties of a molecule is key to predicting its chemical behavior. Computational methods provide valuable tools for this analysis.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. DFT calculations are widely used to determine the energies of the HOMO and LUMO and the corresponding energy gap.

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data for a Generic Pyrazole Derivative

ParameterEnergy (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap 5.3

This table contains hypothetical data for illustrative purposes and does not represent actual calculated values for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Identification of Electrophilic and Nucleophilic Sites

Information regarding the Molecular Electrostatic Potential (MEP) mapping for this compound is not available in the reviewed literature. MEP analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. Generally, in related pyrazole structures, the nitrogen atoms of the pyrazole ring and the nitrile group would be expected to show negative potential (red/yellow regions), indicating nucleophilic sites, while the hydrogen atoms would exhibit positive potential (blue regions), indicating electrophilic sites.

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization, Hyperconjugation, and Intermolecular Interactions

Specific data from Natural Bonding Orbital (NBO) analysis for this compound could not be located. NBO analysis provides a detailed understanding of the bonding and electronic structure of a molecule, including charge delocalization, hyperconjugative interactions, and the nature of intermolecular forces. For a molecule with multiple aromatic rings and heteroatoms like the one , NBO analysis would be instrumental in quantifying the electronic stabilization arising from the interaction between the pyrazole and benzonitrile (B105546) moieties.

Mulliken Charge Distribution Analysis for Atomic Partial Charges

A Mulliken charge distribution analysis for this compound has not been published. This analysis calculates the partial charge on each atom in a molecule, offering insights into its electronic properties. In similar compounds, the nitrogen and carbon atoms of the nitrile group and the nitrogen atoms of the pyrazole ring are typically found to carry negative partial charges, while the hydrogen atoms and the carbon atom attached to the nitrogen in the methyl group would likely have positive partial charges.

Conformational Analysis and Potential Energy Surfaces

Potential Energy Surface (PES) Scan Studies for Conformational Stability

There are no available Potential Energy Surface (PES) scan studies for this compound. A PES scan is performed to explore the conformational landscape of a molecule and identify its most stable conformers by calculating the energy as a function of one or more dihedral angles. For this compound, a key conformational parameter would be the dihedral angle between the pyrazole and benzonitrile rings, which would determine the degree of planarity and conjugation in the molecule.

Investigation of Tautomeric Equilibria and Their Energetics

The investigation of tautomeric equilibria and their energetics for this compound is not documented in the available literature. While pyrazole-containing compounds can exhibit tautomerism, the presence of a methyl group on one of the pyrazole nitrogen atoms in this specific molecule limits the potential for common tautomeric forms. A computational study would be necessary to definitively determine if any alternative tautomers are energetically accessible.

Advanced Computational Characterization of Optical Properties

No information on the advanced computational characterization of the optical properties of this compound was found. Such studies would involve methods like Time-Dependent Density Functional Theory (TD-DFT) to predict the electronic absorption and emission spectra, which are crucial for applications in materials science and as fluorescent probes.

Nonlinear Optical (NLO) Properties: Calculation of Polarizability and Hyperpolarizability

The study of nonlinear optical (NLO) properties is crucial for the development of materials used in technologies like optical data storage, telecommunications, and frequency conversion. The polarizability (α) and first hyperpolarizability (β) of a molecule are key indicators of its NLO response. A high hyperpolarizability value suggests a strong NLO response.

Computational methods, typically at the DFT level of theory, are used to calculate these properties. The calculations involve determining the molecule's response to an external electric field. While studies on various pyrazole-containing compounds have demonstrated their potential as NLO materials due to intramolecular charge transfer characteristics, specific calculated values for the polarizability and hyperpolarizability of this compound are not documented in existing research. The presence of the electron-donating methyl-pyrazole group and the electron-withdrawing benzonitrile group would suggest the potential for NLO activity, but this requires explicit computational verification.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the electronic excited states of molecules. This approach allows for the simulation of ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. Understanding these transitions is fundamental for applications in areas such as organic light-emitting diodes (OLEDs), photovoltaics, and photochemistry.

For this compound, a TD-DFT analysis would provide insights into the nature of its electronic transitions, including the orbitals involved and the oscillator strengths, which determine the intensity of absorption peaks. However, no specific studies detailing the TD-DFT calculations, simulated UV-Vis spectra, or analysis of the excited state properties for this compound have been found. Research on analogous molecules indicates that the electronic transitions in such systems are often characterized by π-π* transitions localized on the aromatic rings and charge-transfer transitions between the pyrazole and benzonitrile moieties.

Molecular Interactions and Recognition Mechanisms Involving 4 1 Methyl 1h Pyrazol 5 Yl Benzonitrile

Computational Approaches to Intermolecular Binding and Molecular Recognition

Computational chemistry provides powerful tools for understanding and predicting how 4-(1-methyl-1H-pyrazol-5-yl)benzonitrile interacts with other molecules, particularly biological receptors. eurasianjournals.com These methods offer insights into binding modes, affinities, and the structural basis for activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. tojqi.net The methodology for pyrazole (B372694) derivatives typically involves using software like AutoDock. nih.govresearchgate.net The process includes preparing the 3D structures of the ligand and the receptor, defining a binding site on the receptor, and running an algorithm that samples numerous ligand conformations and orientations within that site. Each resulting pose is assigned a score based on a scoring function that estimates the binding free energy.

Docking studies on various pyrazole derivatives have shown that they can act as inhibitors for targets like tyrosine kinases and cyclin-dependent kinases (CDKs). nih.govnih.gov The simulations reveal key ligand-receptor interactions responsible for binding. Common interactions observed include:

Hydrogen Bonds: Formed between the pyrazole nitrogen atoms and amino acid residues like Alanine in the receptor's hinge region. nih.gov

Hydrophobic Interactions: Involving the aromatic rings of the pyrazole derivative and nonpolar residues in the binding pocket. nih.gov

π-π Stacking: Between the ligand's aromatic rings and residues such as Phenylalanine or Tyrosine. nih.gov

These simulations are crucial for understanding structure-activity relationships and for the rational design of more potent analogues. eurasianjournals.com

Table 2: Representative Docking Simulation Results for a Pyrazole Derivative with a Protein Kinase Target

ParameterDescriptionTypical Value/Finding
Protein TargetExample: Cyclin-dependent kinase 2 (CDK2)PDB ID: 2VTO nih.govnih.gov
Binding EnergyEstimated free energy of binding.-8.5 to -10.5 kJ/mol nih.gov
Key Interacting ResiduesAmino acids in the binding pocket forming crucial contacts.Ala, Leu, Gly, Ser, Lys nih.gov
Types of InteractionsNon-covalent bonds stabilizing the ligand-receptor complex.Hydrogen bonds, van der Waals, hydrophobic interactions. nih.gov
Inhibition Constant (Ki)Calculated from binding energy; indicates inhibitory potency.Low micromolar to nanomolar range.

Note: This table presents typical findings from docking studies on various pyrazole derivatives, as direct data for the title compound may not be available.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of compounds with their biological activity. ej-chem.org For a series of pyrazole derivatives, a QSAR model can be developed to predict the interaction affinity (e.g., IC₅₀ or Kᵢ values) of new, untested compounds like this compound.

The process involves:

Data Set Compilation: Assembling a series of structurally related pyrazole compounds with experimentally measured biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify physicochemical properties such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) characteristics.

Model Generation: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that links the descriptors to the observed activity.

Model Validation: Rigorously testing the model's predictive power using statistical metrics and external test sets.

QSAR models for pyrazole derivatives have been successfully used to design potent enzyme inhibitors. nih.gov These models provide valuable insights into which structural features are most important for high-affinity binding, thereby guiding the synthesis of more effective compounds. ej-chem.org

The Role of Electronic Structure and Conformational Flexibility in Molecular Recognition Processes

The specific manner in which this compound interacts with biological macromolecules or other chemical entities is fundamentally governed by its three-dimensional shape and the distribution of electrons across its structure. The interplay between the molecule's electronic landscape and its ability to adopt different spatial arrangements (conformational flexibility) dictates its capacity for molecular recognition, a process reliant on a precise orchestration of non-covalent interactions.

Electronic Structure and Interaction Potential

The electronic character of this compound is a composite of its two primary structural motifs: the 1-methyl-1H-pyrazole ring and the benzonitrile (B105546) moiety. Understanding the electronic contributions of each part is crucial to predicting the molecule's interaction profile.

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. This ring system is considered π-excessive, contributing to its ability to engage in π-stacking interactions. mdpi.com However, the high electronegativity of the nitrogen atoms creates an uneven distribution of electron density. Specifically, the N2 nitrogen atom possesses a lone pair of electrons that is a potent hydrogen bond acceptor. mdpi.com Electron density calculations on the parent pyrazole ring reveal that positions C3 and C5 have a lower electron density, making them susceptible to nucleophilic attack. mdpi.com The presence of the methyl group at the N1 position adds a small, lipophilic region to this part of the molecule.

The benzonitrile moiety is characterized by the strongly electron-withdrawing cyano (-C≡N) group. This group imparts a significant dipole moment to the molecule, with the nitrogen atom being the negative pole. nih.gov The nitrile nitrogen is a well-established hydrogen bond acceptor, a role it frequently plays in the interaction of pharmaceuticals with their protein targets. nih.govresearchgate.net Its linear geometry and compact size allow it to fit into sterically constrained pockets within a binding site. nih.gov

When combined, these features create a distinct molecular electrostatic potential (MEP) for this compound. The regions around the pyrazole's N2 nitrogen and the nitrile's nitrogen are predicted to be strongly electronegative, making them primary sites for forming hydrogen bonds with donor groups (e.g., -NH or -OH) in a receptor. Conversely, the hydrogen atoms on the aromatic rings and the methyl group constitute electropositive regions.

The molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—further define its reactivity. Computational studies on similar phenyl-pyrazole derivatives show that the HOMO and LUMO are typically delocalized across the π-systems of the aromatic rings. bibliotekanauki.pl The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and the ability to participate in charge-transfer interactions, which can be a vital component of binding affinity. nih.gov

Table 1: Predicted Electronic Properties and Interaction Sites of this compound
Molecular FeatureElectronic PropertyPotential Role in Molecular Recognition
Nitrile Group (-C≡N)Strong dipole; electronegative nitrogen atomPrimary hydrogen bond acceptor; dipole-dipole interactions. nih.govnih.gov
Pyrazole Ring (N2 Atom)Localized lone pair of electrons; electronegativeHydrogen bond acceptor. mdpi.com
Pyrazole and Phenyl RingsDelocalized π-electron systemsπ-π stacking; hydrophobic interactions.
Methyl Group (-CH3)Non-polar; lipophilicHydrophobic (van der Waals) interactions.

Conformational Flexibility and Adaptation

It is highly probable that the lowest-energy conformation of this compound is non-planar. X-ray crystallographic analyses of related 5-phenylpyrazole derivatives show that the pyrazole and phenyl rings are often twisted with respect to each other, with dihedral angles that can vary significantly depending on the substitution pattern and crystal packing forces. researchgate.net This twist arises from the need to minimize steric repulsion between the atoms on the adjacent rings.

The energy barrier for rotation around this central C-C bond is expected to be relatively low, allowing the molecule to dynamically explore a range of conformations in solution. This flexibility is a critical asset in molecular recognition, as it enables the molecule to adapt its shape to conform to the topology of a binding site—a concept known as "induced fit."

The ability to adopt a specific, energetically favorable conformation upon binding is a key determinant of binding affinity. For instance, a particular dihedral angle might perfectly position the nitrile nitrogen and the pyrazole N2 atom to form simultaneous hydrogen bonds with a receptor, while also optimizing π-stacking interactions of the aromatic rings with hydrophobic residues. The molecule essentially "selects" the most advantageous conformation from its available ensemble to maximize favorable intermolecular contacts.

Table 2: Conformational Properties of this compound
PropertyDescriptionImplication for Molecular Recognition
Primary Rotatable BondThe C-C single bond between the pyrazole and phenyl rings.Allows for a range of molecular shapes and orientations.
Dihedral Angle (Pyrazole-Phenyl)The angle between the planes of the two aromatic rings. Likely non-zero in the ground state.Determines the overall 3D topology and the spatial relationship between key interaction sites.
Conformational EnergyRelatively low barrier to rotation around the central C-C bond.Enables the molecule to readily adapt its conformation to fit a binding site (induced fit).

Applications and Future Research Directions of 4 1 Methyl 1h Pyrazol 5 Yl Benzonitrile in Advanced Materials and Chemical Synthesis

Utilization in Advanced Materials Science

The distinct electronic characteristics of 4-(1-methyl-1H-pyrazol-5-yl)benzonitrile, arising from the electron-donating nature of the methyl-pyrazole ring and the electron-withdrawing nature of the benzonitrile (B105546) group, make it a promising candidate for the development of advanced materials.

Development of Novel Non-linear Optical (NLO) Materials

Pyrazole (B372694) derivatives have been identified as promising scaffolds for non-linear optical (NLO) materials, which are crucial for applications in photonics and optoelectronics. The NLO response in organic molecules is often associated with a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. In this compound, the 1-methyl-pyrazol-5-yl group can act as an electron donor, while the cyano group on the benzene (B151609) ring is a strong electron acceptor. This intramolecular charge transfer character is a key prerequisite for high second-order NLO activity.

Research on related pyrazoline derivatives has demonstrated a strong dependence of the NLO response on the specific arrangement of donor and acceptor groups. Theoretical studies on pyrazole-5-ones have also highlighted their potential for NLO applications, with the planar structure of the hydrazo tautomers being responsible for these properties. researchgate.net While direct experimental data on the NLO properties of this compound is not yet widely available, its structural analogy to known NLO-active pyrazole derivatives suggests its potential in this area.

Table 1: Comparison of Structural Features for NLO Properties in Pyrazole Derivatives

FeatureThis compoundKnown Pyrazole-based NLO MaterialsSignificance for NLO Activity
Electron Donor Group 1-methyl-1H-pyrazol-5-ylVarious substituted pyrazole/pyrazoline ringsInduces intramolecular charge transfer
Electron Acceptor Group BenzonitrileNitrophenyl, dicyanoethenylCreates a strong electronic dipole
π-Conjugated System Phenyl ring connecting the donor and acceptorPhenyl, vinyl, or other conjugated linkersFacilitates electron delocalization
Molecular Geometry Likely planarOften planar or near-planarEnhances hyperpolarizability

This table is generated based on comparative analysis of structural motifs known to contribute to NLO properties in the pyrazole class of compounds.

Potential Applications in Sensor Technologies and Molecular Probes

The pyrazole scaffold is increasingly being recognized for its utility in the design of fluorescent chemosensors and molecular probes for biological imaging. benthamdirect.com The inherent fluorescence of many pyrazole derivatives, coupled with the ability to modulate their photophysical properties through chemical modification, makes them highly versatile. The introduction of specific binding sites allows for the selective detection of ions and molecules of biological and environmental significance. nih.govresearchgate.net

For this compound, the pyrazole nitrogen atoms could potentially act as coordination sites for metal ions. The benzonitrile group, being a fluorescent modulator, can influence the emission properties upon analyte binding. This could lead to "turn-on" or "turn-off" fluorescent responses, which are highly desirable for sensing applications. For instance, pyrazole-based probes have been successfully developed for the detection of various metal ions, including Al³⁺ and Cr³⁺. nih.gov The synthetic accessibility of the this compound structure allows for further functionalization to create highly selective and sensitive molecular probes.

Role as a Key Synthetic Intermediate in Organic Synthesis

The chemical reactivity of both the pyrazole and benzonitrile moieties in this compound makes it a valuable building block for the synthesis of more complex molecules.

Building Block for the Construction of Complex Heterocyclic Systems

Pyrazole derivatives are fundamental precursors in the synthesis of a wide array of fused heterocyclic systems. nih.gov Multicomponent reactions involving pyrazole derivatives have proven to be an efficient strategy for generating molecular diversity. nih.gov The nitrile group in this compound can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, providing a handle for further synthetic transformations. The pyrazole ring itself can participate in various cycloaddition and condensation reactions. This dual reactivity allows for the construction of novel polycyclic and heterocyclic architectures with potential applications in medicinal chemistry and materials science. For example, pyrazole-4-carbonitrile derivatives have been synthesized using novel catalysts, highlighting the ongoing interest in this class of compounds. acs.org

Precursor in Multi-step Organic Synthesis for Diverse Chemical Entities

Table 2: Potential Synthetic Transformations of this compound

Functional GroupReagent/ConditionProduct Functional GroupPotential Application
Nitrile (-CN) H₃O⁺, heatCarboxylic Acid (-COOH)Linker for polymer synthesis
Nitrile (-CN) LiAlH₄ or H₂, catalystAmine (-CH₂NH₂)Building block for amides, ureas
Pyrazole Ring (C-H) Electrophilic substitutionSubstituted PyrazoleFine-tuning of electronic properties
Pyrazole Ring (N) Alkylation/ArylationQuaternary Pyrazolium SaltIonic liquids, phase transfer catalysts

This table illustrates potential synthetic pathways for the derivatization of the title compound.

Further Photophysical and Photochemical Investigations

While the potential for fluorescence has been noted, a detailed investigation into the photophysical and photochemical properties of this compound is a promising area for future research. Understanding its absorption and emission characteristics, quantum yield, and excited-state dynamics is crucial for its development in applications such as organic light-emitting diodes (OLEDs), fluorescent labels, and photodynamic therapy. Studies on related pyrazole derivatives have shown that their fluorescence properties can be significantly modulated by substituents and the solvent environment. scientific.netnih.govresearchgate.net A systematic study of these aspects for this compound and its derivatives could unlock new applications in photochemistry and materials science. The photostability of the compound is another critical parameter that will determine its suitability for long-term use in optical devices. lboro.ac.uk

Advancements in Pyrazole Chemistry and Related Nitrogen Heterocycles

The synthesis and functionalization of pyrazole derivatives have seen remarkable progress, moving from classical condensation reactions to highly efficient and selective modern methodologies. These advancements are crucial for accessing structures like this compound and its analogues, enabling their exploration in various scientific fields.

The core structure of this compound features a C5-arylated pyrazole. The construction of this carbon-carbon bond is a key synthetic challenge that has been addressed by several modern techniques. Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful tool for this purpose. A common strategy involves the coupling of a pyrazole-5-boronic acid derivative with a halo-benzonitrile. For instance, a patented process for preparing androgen receptor antagonists utilizes a Suzuki reaction between a pyrazole-5-boronic acid pinacol ester and 4-bromo-2-chlorobenzonitrile, highlighting the industrial relevance of this method for creating pyrazolyl-benzonitrile linkages google.com.

Another significant advancement is the direct C-H functionalization of pyrazoles. researchgate.net These methods offer a more atom-economical alternative to traditional cross-coupling reactions by avoiding the pre-functionalization (e.g., halogenation or borylation) of the pyrazole ring. Palladium-catalyzed C-H allylation and benzylation have been successfully applied to pyrazoles, particularly when an electron-withdrawing group on the ring activates the C5 position for functionalization. researchgate.net Photocatalysis has also emerged as a powerful technique for C-H amination of arenes using N-heterocyclic radicals, demonstrating the compatibility of nitrile functional groups in such transformations. acs.org

Multicomponent reactions (MCRs) have also gained prominence for the efficient, one-pot synthesis of complex pyrazole-containing molecules. mdpi.comsemanticscholar.org These reactions allow for the rapid assembly of dihydropyrano[2,3-c]pyrazoles and other fused heterocyclic systems from simple starting materials. mdpi.comsemanticscholar.orgnih.gov While not directly producing this compound, these MCRs showcase the advanced strategies available for building molecular diversity around the pyrazole core, which can be adapted for various applications.

The table below summarizes some of the key modern synthetic methodologies applicable to the formation of C5-aryl pyrazoles.

Synthetic MethodDescriptionKey AdvantagesReference Example
Suzuki-Miyaura CouplingPalladium-catalyzed reaction between a pyrazole boronic acid/ester and an aryl halide.High functional group tolerance, well-established, and reliable for C-C bond formation.Synthesis of 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)-benzonitrile. google.com
Direct C-H ArylationTransition metal-catalyzed direct coupling of a C-H bond on the pyrazole ring with an aryl halide.High atom economy, avoids pre-functionalization steps, reduces waste.Palladium-catalyzed C-H allylation and benzylation of pyrazoles. researchgate.net
PhotocatalysisUse of light to induce chemical reactions, such as C-H amination or C-N bond cleavage to form substituted pyrazoles.Mild reaction conditions, novel reactivity pathways, use of sustainable energy source.Photoinduced synthesis of highly substituted pyrazoles. mdpi.com
Multicomponent Reactions (MCRs)One-pot reactions where three or more reactants combine to form a single product containing substantial portions of all reactants.High efficiency, operational simplicity, and rapid generation of molecular complexity.Synthesis of dihydropyrano[2,3-c]pyrazoles. semanticscholar.org

Emerging Research Avenues for this compound beyond Current Understanding

While specific applications for this compound are not yet extensively documented, its structural motifs—the 1,5-disubstituted pyrazole and the benzonitrile group—suggest several promising avenues for future research in advanced materials and synthetic chemistry.

Advanced Materials: The combination of a pyrazole ring and a benzonitrile moiety makes this compound an attractive candidate for the development of novel functional materials.

Luminescent Materials and Probes: Pyrazole-containing copper(I) complexes have been investigated as cost-effective and photostable fluorescent probes for cellular imaging. mdpi.com The nitrogen atoms of the pyrazole ring and the nitrile group in this compound could serve as effective ligands for coordinating with metal ions (e.g., Cu(I), Zn(II), Ru(II)) to create new luminescent materials or sensors.

Nonlinear Optical (NLO) Materials: Pyrazole derivatives have been studied for their NLO properties, which are crucial for applications in telecommunications and optical data processing. nih.gov The push-pull electronic nature that can be established across the pyrazole-benzonitrile scaffold suggests that this compound could be a precursor to materials with significant NLO responses.

Metal-Organic Frameworks (MOFs): The nitrile group can be hydrolyzed to a carboxylic acid or converted to a tetrazole, both of which are excellent linker functionalities for the construction of MOFs. The pyrazole ring can also participate in coordination. MOFs derived from this scaffold could have applications in gas storage, separation, or catalysis.

Chemical Synthesis and Medicinal Chemistry: The 1,5-disubstituted pyrazole is considered a "privileged scaffold" in medicinal chemistry, famously represented by the anti-inflammatory drug Celecoxib, which is 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide, a structural relative. nih.govresearchgate.net

Versatile Synthetic Intermediate: The benzonitrile group is a highly versatile functional handle. It can be readily transformed into other key groups such as amines (via reduction), carboxylic acids (via hydrolysis), or tetrazoles (via cycloaddition with azides). This makes this compound a valuable building block for accessing a wide array of more complex molecules and chemical libraries for drug discovery.

Bioactive Compound Scaffolds: Substituted pyrazolyl-benzonitriles are known intermediates in the synthesis of potent androgen receptor antagonists. google.com This suggests that this compound could serve as a foundational structure for developing new therapeutic agents. Furthermore, 5-arylpyrazole derivatives have recently been designed as potent α-glucosidase inhibitors for managing diabetes. nih.govresearchgate.net The specific substitution pattern of this compound warrants its evaluation in various biological screening programs.

The table below outlines potential research directions for this compound.

Research AvenueRationale and Potential ApplicationKey Structural Features
Medicinal ChemistryScaffold for kinase inhibitors, GPCR modulators, or α-glucosidase inhibitors. The 1,5-diarylpyrazole is a privileged structure.1,5-disubstituted pyrazole core, benzonitrile group.
Luminescent MaterialsPrecursor for metal complexes that can be used as fluorescent probes or in OLEDs.N-donor sites on pyrazole and nitrile group for metal coordination.
Nonlinear Optical (NLO) MaterialsDevelopment of materials for optoelectronics by leveraging potential push-pull electronic effects.Conjugated system spanning the pyrazole and benzonitrile rings.
Synthetic Building BlockIntermediate for creating more complex molecules via transformation of the nitrile group.Versatile and reactive nitrile functional group.
Metal-Organic Frameworks (MOFs)Use as a linker (after modification of the nitrile group) for creating porous materials for catalysis or gas storage.Rigid structure and multiple potential coordination sites.

Q & A

Q. How can the synthesis of 4-(1-methyl-1H-pyrazol-5-yl)benzonitrile be optimized for higher yields?

  • Methodological Answer : Synthesis optimization involves reaction time, temperature, and stoichiometric control. For example, triazenylpyrazole precursors (e.g., (E)-4-(3-(3,3-diisopropyltriaz-1-en-1-yl)-5-methyl-1H-pyrazol-1-yl)benzonitrile) can undergo azide substitution using azido(trimethyl)silane and trifluoroacetic acid in methylene chloride. Extending reaction time from 3 h to 16 h increased yields from 88% to 96% . Key steps:
  • Purification : Dry-loading with Celite followed by flash chromatography (cyclohexane/ethyl acetate gradient).
  • Monitoring : TLC (Rf = 0.58 in cyclohexane/ethyl acetate 2:1) ensures reaction completion.

Q. What spectroscopic techniques are recommended for characterizing this compound derivatives?

  • Methodological Answer :
  • 1H/13C NMR : Assign aromatic protons (δ 7.61–7.78 ppm for benzonitrile) and pyrazole protons (δ 5.93 ppm). Methyl groups appear at δ 2.42 ppm .
  • HRMS : Confirm molecular weight (e.g., C11H8N6: calculated 224.0805, observed 224.0803) .
  • IR Spectroscopy : Detect functional groups (e.g., nitrile stretch at 2228 cm⁻¹, azide peak at 2121 cm⁻¹) .

Q. How do substituents on the pyrazole ring influence the compound’s reactivity?

  • Methodological Answer : Substituents like methyl or trifluoromethyl groups (e.g., 5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl) derivatives) alter electronic and steric properties. For example, trifluoromethyl groups enhance electrophilicity, affecting coupling reactions (e.g., thioether formation with 1,3,4-oxadiazole derivatives) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of pyrazole derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., orthorhombic crystal system, space group Pca21) provides unambiguous confirmation of substituent positions. For example, in 4-[5-amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile, hydrogen bonding (N–H···N) and π-stacking interactions validate the pyrazole-pyridine orientation .

Q. What strategies mitigate conflicting NMR data in substituted benzonitrile-pyrazole hybrids?

  • Methodological Answer :
  • Decoupling Experiments : Differentiate overlapping signals (e.g., aromatic protons in δ 7.60–7.66 ppm regions).
  • Variable Temperature NMR : Resolve dynamic effects caused by hindered rotation (e.g., methyl groups adjacent to nitriles) .
  • Comparative Analysis : Cross-reference with analogs (e.g., 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile’s NMR shifts) to identify substituent-induced deviations .

Q. How can computational methods predict the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Docking Studies : Model interactions with biological targets (e.g., xanthine oxidase inhibitors using pyridinyl-triazolylbenzonitrile scaffolds) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with activity data. For example, electron-withdrawing groups (e.g., –CF3) enhance binding affinity to enzymes .

Q. What synthetic routes enable functionalization of the benzonitrile moiety for targeted drug discovery?

  • Methodological Answer :
  • Nitrile Conversion : Convert to amidoximes or tetrazoles via [3+2] cycloaddition (e.g., using NaN3 and NH4Cl) .
  • Cross-Coupling : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups (e.g., Pd-catalyzed reactions with boronic acids) .

Critical Analysis of Contradictions

  • Yield Discrepancies : Extended reaction times (3 h vs. 16 h) in azide substitutions improve yields due to slower kinetics in sterically hindered intermediates .
  • Spectral Overlaps : Methyl groups in similar derivatives (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) cause signal splitting in NMR, necessitating advanced decoupling techniques .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.